3,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide -

3,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide

Catalog Number: EVT-5140377
CAS Number:
Molecular Formula: C20H21Cl2N3O3
Molecular Weight: 422.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

    Compound Description: N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330) is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative identified as a nonpeptidergic CXCR3 chemokine receptor antagonist. It exhibits noncompetitive antagonism and inverse agonism at human CXCR3. VUF10472/NBI-74330 demonstrates slightly lower affinity for rodent CXCR3 compared to primate CXCR3.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

    Compound Description: N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487) is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative and nonpeptidergic antagonist of the CXCR3 receptor. Similar to VUF10472/NBI-74330, it functions as a noncompetitive antagonist and inverse agonist at human CXCR3, with lower affinity for rodent compared to primate CXCR3.

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

    Compound Description: Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834) is a 3H-quinazolin-4-one derivative that also acts as a nonpeptidergic CXCR3 antagonist. This compound exhibits noncompetitive antagonism and inverse agonism at the human CXCR3 receptor.

1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

    Compound Description: 1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132) is an imidazolium compound and nonpeptidergic antagonist of CXCR3. This compound displays noncompetitive antagonism and inverse agonism at human CXCR3.

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

    Compound Description: N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779) is a quaternary ammonium anilide and nonpeptidergic CXCR3 antagonist. It acts as a noncompetitive antagonist at human CXCR3, with weak partial inverse agonism at the constitutively active CXCR3 N3.35A mutant.

    Relevance: TAK-779 continues the trend of chemokine receptor antagonists as being structurally related to 3,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide. It is distinct from the other CXCR3 antagonists discussed in its chemical structure and shows a weaker inverse agonistic effect at the CXCR3 N3.35A mutant.

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)

    Compound Description: N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A) is an aminofurazan-based inhibitor of Rho kinase (ROCK). It demonstrates potent inhibition of ROCK1 enzymatic activity with an IC50 of 1.6 nM. GSK269962A exhibits over 30-fold selectivity for ROCK against a panel of serine/threonine kinases. It blocks the generation of inflammatory cytokines in lipopolysaccharide-stimulated monocytes, induces vasorelaxation in preconstricted rat aorta, and lowers systemic blood pressure in spontaneously hypertensive rats when administered orally.

4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

    Compound Description: 4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B) is another aminofurazan-based ROCK inhibitor. This compound exhibits an IC50 of 5.6 nM for human ROCK1 enzymatic activity. Similar to GSK269962A, it blocks inflammatory cytokine generation in lipopolysaccharide-stimulated monocytes, induces vasorelaxation in preconstricted rat aorta, and reduces systemic blood pressure in both spontaneously hypertensive and DOCA salt-induced hypertensive rats following oral administration.

(E)-N-(4-(1-(2-(4-Benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (Compound 10)

    Compound Description: (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, designated as compound 10 in the relevant study, was designed as an antiproliferative inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR-2). It demonstrated an IC50 value of 51 nM against VEGFR-2 and displayed antiproliferative effects against MCF-7 and HCT 116 cancer cell lines with IC50 values of 8.25 and 6.48 μM, respectively.

Properties

Product Name

3,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide

IUPAC Name

3,4-dichloro-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide

Molecular Formula

C20H21Cl2N3O3

Molecular Weight

422.3 g/mol

InChI

InChI=1S/C20H21Cl2N3O3/c21-16-6-5-14(13-17(16)22)19(26)24-18-4-2-1-3-15(18)20(27)23-7-8-25-9-11-28-12-10-25/h1-6,13H,7-12H2,(H,23,27)(H,24,26)

InChI Key

QASUNDPMNLXACG-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.